Methyl 2-amino-5-isobutoxybenzoate
Description
Contextualization within Substituted Benzoate (B1203000) and Anthranilate Chemistry
Methyl 2-amino-5-isobutoxybenzoate is a derivative of anthranilic acid, which is 2-aminobenzoic acid. molaid.com The core structure is a benzene (B151609) ring substituted with both an amine group (-NH2) and a carboxyl group (-COOH), making it an amino acid. molaid.com In the case of this compound, the carboxylic acid is esterified with a methyl group, and an isobutoxy group is attached to the benzene ring at the 5-position. This classifies it as a substituted methyl anthranilate.
The chemical behavior of this compound is dictated by the interplay of its functional groups:
The Anthranilate Core: The 2-amino and methyl carboxylate groups on the benzene ring are characteristic of anthranilates. The amino group is a weak base and an activating group in electrophilic aromatic substitution, while the methyl carboxylate is an electron-withdrawing group.
The Isobutoxy Group: The presence of the isobutoxy group (-OCH2CH(CH3)2) at the 5-position significantly influences the molecule's properties. As an alkoxy group, it is an electron-donating group, which further activates the benzene ring towards electrophilic substitution. It also increases the lipophilicity of the molecule compared to its unsubstituted or simpler alkoxy counterparts.
Substituted Benzoate Esters: As a class, substituted benzoate esters are crucial intermediates in organic synthesis. The nature and position of the substituents on the benzene ring can be fine-tuned to modulate the reactivity of the ester and the aromatic ring, allowing for a wide range of chemical transformations.
Significance as a Research Scaffold and Versatile Synthetic Precursor
While specific applications of this compound are not yet widely reported in peer-reviewed literature, its structural motifs suggest significant potential as a research scaffold. The anthranilate framework is a key component in many biologically active compounds. For instance, anthranilate derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. vulcanchem.com
The versatility of this compound as a synthetic precursor stems from the reactivity of its functional groups:
The amino group can be readily acylated, alkylated, or diazotized, opening pathways to a variety of heterocyclic systems, such as quinazolinones, which are important in medicinal chemistry.
The activated aromatic ring is susceptible to further substitution, allowing for the introduction of additional functional groups that can modulate the biological activity or physical properties of the resulting molecules.
The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups, providing another handle for molecular elaboration.
The isobutoxy group, in particular, can play a role in improving the pharmacokinetic profile of potential drug candidates by enhancing their solubility in lipids.
Overview of Current Research Trajectories for this compound and its Structural Analogues
Current research involving anthranilate derivatives is highly active and diverse. While direct studies on this compound are limited, the trajectories for its structural analogues provide a roadmap for its potential applications.
Research on related compounds such as methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate has explored their utility as intermediates in the synthesis of novel therapeutic agents and functional materials. For example, these halogenated analogues are used in cross-coupling reactions to form more complex aromatic systems. Furthermore, studies on methyl 2-amino-5-methylbenzoate indicate its use in the development of new organic compounds.
The broader field of anthranilate chemistry is seeing advancements in:
Medicinal Chemistry: The development of new drugs targeting a range of diseases. Anthranilate derivatives are being investigated for their potential as kinase inhibitors, ion channel modulators, and anti-infective agents. vulcanchem.com
Materials Science: The synthesis of novel dyes, polymers, and organic light-emitting diode (OLED) materials, leveraging the fluorescent properties of some anthranilate derivatives.
Catalysis: The design of new ligands for transition metal catalysts, utilizing the coordinating ability of the amino and carboxylate groups.
Future research on this compound will likely focus on exploring its utility in these areas, with a particular emphasis on how the isobutoxy substituent can be exploited to create molecules with unique and desirable properties.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1103931-28-7 |
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| Appearance | Not specified (likely a solid or liquid) |
| Solubility | Expected to be soluble in organic solvents |
| Boiling Point | Not determined |
| Melting Point | Not determined |
| Density | Not determined |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-(2-methylpropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)7-16-9-4-5-11(13)10(6-9)12(14)15-3/h4-6,8H,7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAIUVDAOGMWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Amino 5 Isobutoxybenzoate and Its Structural Analogues
Strategic Approaches to Isobutoxy and Amino Group Installation on Benzoate (B1203000) Core
The synthesis of the target compound hinges on the successful and regioselective installation of three key functional groups onto the aromatic ring. The strategic placement of the amino group in the ortho position relative to the methyl ester, and the isobutoxy group in the para position to the amino group, requires a nuanced approach to control selectivity and achieve high yields.
Introduction of the Amino Functionality in Ortho-Position to the Ester
The reduction of the nitro group to a primary amine can be accomplished using various reducing agents. Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). nih.gov Another common reagent is tin(II) chloride (SnCl₂). nih.gov These methods are generally robust and high-yielding.
Table 2: Reagents for Nitro Group Reduction to Form the Ortho-Amino Functionality
| Reagent | Conditions | Typical Application |
|---|---|---|
| Fe / HCl | Acidic, aqueous | Standard reduction of aromatic nitro groups. nih.gov |
| SnCl₂ / H₂O | Aqueous | Reduction of nitro groups in the presence of other reducible functionalities. nih.gov |
| H₂ / Catalyst (e.g., Pd/C) | Catalytic Hydrogenation | "Clean" reduction, product is easily separated from the catalyst. |
Regioselective Incorporation of the Isobutoxy Moiety via Etherification or Alkylation
The isobutoxy group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. nih.gov This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing Methyl 2-amino-5-isobutoxybenzoate, a common precursor would be methyl 2-amino-5-hydroxybenzoate.
The phenolic hydroxyl group is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This ion then reacts with an isobutyl halide, such as isobutyl bromide or isobutyl iodide, to form the desired ether linkage. nih.gov The choice of solvent, base, and temperature is crucial for optimizing the reaction yield and minimizing side reactions.
Table 3: Conditions for Williamson Ether Synthesis for Isobutoxy Group Installation
| Reactants | Base | Solvent | Conditions |
|---|---|---|---|
| Methyl 2-amino-5-hydroxybenzoate, Isobutyl bromide | K₂CO₃ | Acetone or DMF | Reflux |
Convergent and Divergent Synthetic Pathways for Substituted Benzoates
The assembly of substituted benzoates like this compound can be approached through either convergent or divergent pathways. Convergent syntheses involve preparing separate fragments of the molecule and then combining them, while divergent syntheses start from a common intermediate and modify it to create a library of related compounds.
Multi-Step Syntheses and Optimization of Reaction Conditions
A logical multi-step synthesis of this compound often involves a linear sequence where functional groups are introduced or modified one at a time. The order of these steps is critical and is dictated by the directing effects of the substituents. youtube.comlibretexts.org For instance, a plausible synthetic route could start from 4-hydroxybenzoic acid.
Table 4: Example of a Multi-Step Synthetic Route
| Step | Transformation | Reagents | Purpose |
|---|---|---|---|
| 1 | Esterification | CH₃OH, H₂SO₄ | Forms methyl 4-hydroxybenzoate. |
| 2 | Nitration | HNO₃, H₂SO₄ | Introduces a nitro group ortho to the hydroxyl group (directing effect). |
| 3 | Etherification | Isobutyl bromide, K₂CO₃ | Forms methyl 5-isobutoxy-2-nitrobenzoate. nih.gov |
| 4 | Reduction | Fe, HCl | Reduces the nitro group to an amino group, yielding the final product. nih.gov |
One-Pot Synthetic Transformations for Enhanced Efficiency and "Green Chemistry" Applications
While a specific one-pot synthesis for this compound is not prominently documented, the strategy can be applied to the synthesis of its structural analogues. For example, multicomponent reactions (MCRs), such as the Ugi reaction, can rapidly generate complex molecular structures from simple starting materials in a single step. researchgate.net A hypothetical one-pot process for a related compound might involve the reaction of an aminobenzoic acid, an aldehyde, and an isocyanide, demonstrating the power of MCRs to build functionalized benzoates efficiently. researchgate.net Such convergent approaches are highly valued in the development of chemical libraries for drug discovery. researchgate.net
Catalytic Systems and Reagents in the Synthesis of Related Amino-Substituted Esters and Acids
The efficient synthesis of amino-substituted aromatic esters involves a variety of catalytic methods. These range from transition metal-catalyzed reactions that form the core aromatic structure to acid/base-catalyzed transformations that modify key functional groups.
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. numberanalytics.comnih.gov These reactions are fundamental for assembling the substituted aromatic rings found in compounds like this compound and its analogues. Palladium-based catalysts are particularly prominent due to their versatility and functional group tolerance under relatively mild conditions. rsc.org
Key cross-coupling reactions enable the strategic construction of complex aromatic molecules from simpler, readily available precursors. rsc.org Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are indispensable for creating the substituted benzene (B151609) framework. researchgate.net For instance, the Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond, a critical step in synthesizing aromatic amines. This reaction typically involves a palladium catalyst, a phosphine-based ligand, and a base to couple an aryl halide or triflate with an amine. Similarly, the Suzuki-Miyaura coupling can be used to form C-C bonds, potentially to build a substituted aromatic ring before the key amino and ester groups are introduced. researchgate.net The development of ligand-free catalytic systems is also a significant advancement, offering more economical and environmentally friendly alternatives. rsc.org
Table 1: Overview of Major Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Bond Formed | Typical Catalyst System | Relevance to Synthesis |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base; Boronic acid reagent | Building substituted biaryl or poly-aromatic systems. researchgate.net |
| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Pd catalyst, phosphine ligand (e.g., Xantphos), base (e.g., K₂CO₃) | Direct introduction of an amino group onto an aromatic ring. numberanalytics.comresearchgate.net |
| Sonogashira Coupling | C-C (Aryl-Alkyne) | Pd catalyst, Cu(I) co-catalyst, amine base | Introduction of alkynyl groups, which can be further transformed. umb.edu |
| Heck Reaction | C-C (Aryl-Alkenyl) | Pd catalyst, base | Forms a new carbon-carbon bond by coupling an aryl halide with an olefin. umb.edu |
| Negishi Coupling | C-C | Pd or Ni catalyst; Organozinc reagent | Couples organic halides or triflates with organozinc compounds. acs.org |
Acid and base catalysis are fundamental for key functional group transformations, particularly in the final stages of synthesizing a target molecule like this compound.
Esterification: The formation of the methyl ester group from a corresponding carboxylic acid is most commonly achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. libretexts.orgrsc.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.orgchemistrysteps.com The reaction is an equilibrium process; therefore, using an excess of the alcohol or removing water as it forms can drive the reaction to completion. chemistrysteps.com
Hydrolysis: Conversely, the reverse reaction, ester hydrolysis, can be catalyzed by either acid or base to yield the parent carboxylic acid. chemistrysteps.com Base-catalyzed hydrolysis, also known as saponification, is often preferred because it is an irreversible process. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, and subsequent elimination of the alkoxide is followed by an irreversible acid-base reaction where the newly formed carboxylic acid is deprotonated by the base in the medium. chemistrysteps.com
Amination: While transition metals are often used for aromatic amination, other catalytic methods exist. For instance, the direct N-alkylation of amino acid esters can be achieved using ruthenium catalysts in a "borrowing hydrogen" methodology, which is atom-economic and can proceed without a base, thus preserving stereochemistry where relevant. nih.gov In other contexts, ceric ammonium (B1175870) nitrate (B79036) has been shown to catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water, providing a route to β-amino carbonyl compounds. organic-chemistry.org
Table 2: Comparison of Acid and Base Catalysis in Ester Transformations
| Transformation | Catalyst Type | Key Mechanistic Feature | Characteristics |
|---|---|---|---|
| Esterification (Fischer) | Acid (e.g., H₂SO₄) | Protonation of the carbonyl oxygen to increase electrophilicity. libretexts.orgrsc.org | Reversible equilibrium; often requires excess alcohol or removal of water. chemistrysteps.com |
| Ester Hydrolysis | Acid (e.g., H₂SO₄) | Reversal of the Fischer esterification mechanism. chemistrysteps.com | Reversible equilibrium; requires excess water to drive the reaction. chemistrysteps.com |
| Ester Hydrolysis (Saponification) | Base (e.g., NaOH) | Nucleophilic attack by hydroxide followed by irreversible deprotonation of the resulting carboxylic acid. chemistrysteps.com | Irreversible process; generally proceeds to completion. chemistrysteps.com |
| Amidation from Ester | Acid (e.g., Acetic Acid) | Dual activation of both the ester and amine via hydrogen bonding with the catalyst. researchgate.net | Can be performed under mild conditions with catalytic amounts of a simple acid. researchgate.net |
Functional group interconversion (FGI) is a critical strategy in multi-step synthesis, allowing for the conversion of one functional group into another that is more suitable for a subsequent reaction. ub.edu This is particularly important when a desired functional group is incompatible with certain reaction conditions or when a precursor is more readily available.
A common and vital FGI in the synthesis of aromatic amines is the reduction of a nitro group (-NO₂) to a primary amine (-NH₂). This transformation is often accomplished early in a synthetic sequence. A standard method involves catalytic hydrogenation, using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas (H₂). chemicalbook.com This method is highly efficient and clean, with water as the only byproduct.
In recent years, more advanced and specialized reagents have been developed. For instance, biocatalysis using engineered enzymes like protoglobin nitrene transferases enables the direct C-H amination of carboxylic acid esters, offering a novel route to chiral α-amino esters. nih.gov For peptide bond formation, which is analogous to forming an amide, reagents like XtalFluor-E have been shown to be effective for coupling carboxylic acids and amines (or their ester derivatives) with high efficiency and without causing racemization at chiral centers. organic-chemistry.org Other novel approaches include the use of visible light in combination with a silane (B1218182) reductant for carbonyl alkylative amination, combining amines, α-ketoesters, and alkyl iodides to form diverse amino esters. organic-chemistry.org
Table 3: Examples of Reagents for Functional Group Interconversion
| Transformation | Reagent(s) | Description |
|---|---|---|
| Nitro to Amine | Pd/C, H₂ | Catalytic hydrogenation, a classic and clean method for reducing aromatic nitro groups. chemicalbook.com |
| Carboxylic Acid to Amide | XtalFluor-E | A modern coupling reagent for forming amide bonds without epimerization, useful in dipeptide synthesis. organic-chemistry.org |
| Alcohol to Nitrile | Dehydrogenative catalysis, NH₃ | A catalytic method for converting an alcohol directly into a nitrile in the presence of ammonia. organic-chemistry.org |
| Ketone to α-Amino Ketone | Copper(II) bromide, Amine | A direct α-amination of ketones and esters catalyzed by a simple copper salt. organic-chemistry.org |
| Alkyne to Nitrile | Silver catalyst, Nitrogen source | A silver-catalyzed nitrogenation reaction that converts an alkyne directly into a nitrile. organic-chemistry.org |
Elucidation of Reaction Mechanisms and Advanced Spectroscopic Characterization of Methyl 2 Amino 5 Isobutoxybenzoate and Its Derivatives
Mechanistic Investigations of Chemical Transformations Involving the Benzoate (B1203000) Core
The chemical reactivity of Methyl 2-amino-5-isobutoxybenzoate is dictated by the interplay of its three key functional groups: the electron-donating amino group, the electron-donating isobutoxy group, and the electron-withdrawing methyl ester group, all attached to a central benzene (B151609) ring. This unique substitution pattern governs the mechanistic pathways of its various chemical transformations.
Electrophilic Aromatic Substitution Studies on the Isobutoxy-Substituted Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the amino (-NH₂) and the isobutoxy (-OCH₂CH(CH₃)₂). Both of these substituents are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.orglibretexts.org
The directing effects of these groups are a combination of inductive and resonance effects. The nitrogen and oxygen atoms of the amino and isobutoxy groups, respectively, withdraw electron density inductively from the ring due to their high electronegativity. However, the much stronger electron-donating resonance effect, where the lone pairs of electrons on nitrogen and oxygen are delocalized into the π-system of the benzene ring, dominates. libretexts.orgorganicchemistrytutor.com This resonance donation significantly increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com
In the case of this compound, the amino group is at position 2 and the isobutoxy group is at position 5. The positions ortho to the amino group are 1 and 3, and the para position is 4. The positions ortho to the isobutoxy group are 4 and 6, and the para position is 1. The directing effects of the two groups are therefore cooperative, strongly activating positions 4 and 6 for electrophilic attack. The methyl ester group at position 1 is a deactivating group and a meta-director, which would direct incoming electrophiles to positions 3 and 5. However, the powerful activating and ortho, para-directing effects of the amino and isobutoxy groups overwhelmingly govern the regioselectivity of EAS reactions.
Therefore, electrophilic substitution reactions on this compound are expected to yield predominantly products substituted at the C4 and C6 positions. The relative ratio of these products would be influenced by steric hindrance, with the less hindered C4 position potentially being favored over the C6 position, which is ortho to the bulkier isobutoxy group. imperial.ac.uk
Reactions of the Amino Group: Amidation, Alkylation, and Derivatization Pathways
The primary amino group of this compound is a nucleophilic center and can undergo a variety of chemical transformations.
Amidation: The amino group can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form amides. This reaction, known as amidation, is a fundamental transformation in organic synthesis. lookchemmall.com The direct amidation of esters with amines can be achieved, often catalyzed by reagents like zirconium oxide, to produce the corresponding amides. researchgate.netresearchgate.net For instance, the reaction of this compound with an acyl chloride would proceed via nucleophilic acyl substitution to yield an N-acylated derivative. The reaction is generally efficient, though it can be reversible. nih.gov
Alkylation: The nitrogen atom of the amino group can also act as a nucleophile in reactions with alkyl halides or other alkylating agents to form secondary or tertiary amines. This N-alkylation can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation. researchgate.net However, under controlled conditions, selective mono-alkylation can be achieved. For example, reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for the controlled alkylation of amines.
Derivatization: The amino group is often derivatized to enhance the analytical properties of the molecule, particularly for techniques like gas chromatography (GC). Derivatization aims to increase the volatility and thermal stability of the analyte by replacing the active hydrogens of the amino group with less polar moieties. youtube.com Common derivatization techniques for amines include:
Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. youtube.com
Acylation: Reaction with acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), to form stable, volatile amide derivatives.
These derivatization reactions are crucial for the accurate quantification and identification of aminobenzoate compounds in various matrices.
Reactions of the Ester Group: Transesterification, Hydrolysis, and Reduction
The methyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would lead to the formation of Ethyl 2-amino-5-isobutoxybenzoate and methanol. This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the reactant alcohol.
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid, 2-amino-5-isobutoxybenzoic acid, and methanol. This reaction can be carried out under either acidic or basic conditions (saponification). quora.com Basic hydrolysis is generally irreversible as the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol. Acidic hydrolysis is a reversible process. Studies on the hydrolysis of methyl benzoates have shown that the reaction can be achieved in high-temperature water or dilute alkaline solutions. psu.edu
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of this compound with LiAlH₄ would yield (2-amino-5-isobutoxyphenyl)methanol. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. Catalytic hydrogenation can also be employed to reduce esters, although this often requires high pressures and temperatures. For instance, the reduction of a nitro group to an amine on a similar compound, methyl m-nitrobenzoate, can be achieved with hydrogen over a Pd-C catalyst, a method that is often compatible with the preservation of the ester group. sciencemadness.org
High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment
A combination of high-resolution spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Molecular Connectivity and Structure
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information about the number of different types of protons and their connectivity. Based on the structure and data from similar compounds, the following signals are expected vulcanchem.com:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons | ~6.5 - 7.5 | Complex pattern | 3H |
| NH₂ protons | ~5.0 - 6.0 | Broad singlet | 2H |
| -OCH₃ (ester) | ~3.8 - 3.9 | Singlet | 3H |
| -OCH₂- (isobutoxy) | ~3.6 - 3.8 | Doublet | 2H |
| -CH(CH₃)₂ | ~1.9 - 2.1 | Multiplet | 1H |
| -CH(CH₃)₂ | ~0.9 - 1.0 | Doublet | 6H |
Table created based on predicted spectral data. vulcanchem.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts for the carbon atoms in this compound are as follows vulcanchem.comlibretexts.org:
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | ~167 - 168 |
| Aromatic carbons (C-O) | ~145 - 155 |
| Aromatic carbons (C-N) | ~140 - 150 |
| Aromatic carbons (C-H) | ~110 - 125 |
| Aromatic carbon (C-COOR) | ~110 - 120 |
| Isobutoxy carbon (-OCH₂) | ~74 - 76 |
| Methoxy (B1213986) carbon (-OCH₃) | ~51 - 52 |
| Isobutoxy carbon (-CH) | ~28 - 30 |
| Isobutoxy carbons (-CH₃) | ~19 |
Table created based on predicted spectral data and general knowledge of ¹³C NMR. vulcanchem.comlibretexts.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. The key functional groups in this compound would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 (two bands for primary amine) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (ester) | Stretching | 1680 - 1750 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (ester & ether) | Stretching | 1000 - 1300 |
| C-N (amine) | Stretching | 1250 - 1350 |
Table compiled from general IR spectroscopy correlation tables.
The presence of a strong absorption band for the carbonyl group of the ester and the characteristic double peak for the N-H stretching of the primary amine would be key features in the IR spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C=C bonds. The spectroscopic data for related compounds like 2-amino-5-methylbenzoic acid show characteristic peaks for these functional groups. nih.gov The analysis of a good quality single crystal of a similar compound, Methyl 2-amino-5-bromobenzoate, has utilized FT-IR and FT-Raman to identify functional groups and vibrational frequencies, confirming the utility of these techniques. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions. The analysis of these fragments provides a molecular fingerprint, offering valuable insights into the compound's structure.
The molecular formula for this compound is C₁₂H₁₇NO₃, corresponding to a molecular weight of approximately 223.27 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 223.
The fragmentation of aminobenzoate esters is influenced by the functional groups present, including the amino group, the ester, and the ether linkage. researchgate.net The fragmentation pathways for these types of molecules can be complex but are often characterized by specific neutral losses and the formation of stable ions. acs.orgacs.org For this compound, the fragmentation pattern is dictated by the relative stability of the resulting cations and neutral radicals. chemguide.co.uk
Key fragmentation pathways anticipated for this compound include:
α-Cleavage: This is a common fragmentation pattern for ethers and amines. miamioh.edu Cleavage of the C-C bond adjacent to the ether oxygen can result in the loss of an isobutyl radical (•C₄H₉), leading to a significant fragment ion. Similarly, cleavage adjacent to the nitrogen of the amino group can occur.
Loss of Alkene: A common rearrangement reaction for ethers involves the elimination of an alkene. In this case, the loss of isobutene (C₄H₈) from the isobutoxy group via a McLafferty-type rearrangement is a probable pathway. libretexts.org
Ester Fragmentation: The methyl ester group can fragment through the loss of a methoxy radical (•OCH₃) or a methyl radical (•CH₃). researchgate.net
The relative abundance of these fragment ions helps in confirming the arrangement of the substituents on the aromatic ring. The most stable fragments will typically produce the most intense peaks in the mass spectrum. chemguide.co.uk
Below is a table of predicted principal fragments for this compound.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion Structure/Identity | Neutral Loss | Mass of Loss (amu) |
|---|---|---|---|
| 223 | [M]⁺• (Molecular Ion) | - | 0 |
| 208 | [M - •CH₃]⁺ | •CH₃ | 15 |
| 192 | [M - •OCH₃]⁺ | •OCH₃ | 31 |
| 167 | [M - C₄H₈]⁺• | C₄H₈ (Isobutene) | 56 |
Single Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis
Single crystal X-ray diffraction is the most definitive method for establishing the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and its packing within the crystal lattice. suniv.ac.in
While specific crystallographic data for this compound is not available in the surveyed literature, an analysis of its close structural analog, Methyl 2-amino-5-bromobenzoate, offers significant predictive insights into its solid-state structure. nih.gov The presence of the ortho-amino group relative to the methyl ester is a dominant structure-directing feature.
A key conformational feature expected for this compound is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (N-H) and the carbonyl oxygen (C=O) of the adjacent methyl ester. This interaction results in a stable, planar, six-membered ring, a motif described by the graph-set notation S(6). nih.gov This intramolecular hydrogen bond significantly influences the conformation of the ester side chain relative to the aromatic ring, holding them in a nearly coplanar orientation.
The table below presents crystallographic data for the analogous compound, Methyl 2-amino-5-bromobenzoate, to illustrate the type of precise structural information obtained from a single crystal X-ray diffraction experiment. nih.gov
Table 2: Representative Crystallographic Data for the Analogous Compound, Methyl 2-amino-5-bromobenzoate nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈BrNO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 16.489 (3) |
| b (Å) | 4.0263 (8) |
| c (Å) | 13.918 (3) |
| R-factor (R[F² > 2σ(F²)]) | 0.023 |
| Dihedral Angle (Aromatic Ring to Ester) | 5.73 (12)° |
This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or chemical system. nih.govnih.gov
Application of Methyl 2 Amino 5 Isobutoxybenzoate As a Versatile Synthetic Intermediate in Organic Synthesis
Building Block in the Synthesis of Diverse Heterocyclic Systems
The reactivity of the amino and ester functionalities, coupled with the substituted benzene (B151609) ring, makes Methyl 2-amino-5-isobutoxybenzoate an ideal precursor for synthesizing various heterocyclic compounds.
Preparation of Quinazoline-Type Compounds and Analogues
Quinazolines are a class of bicyclic heterocyclic compounds that exhibit a broad range of biological activities, making their synthesis a significant focus in medicinal chemistry. This compound can be a key precursor for quinazoline (B50416) derivatives. The general synthetic strategy involves the reaction of a 2-aminobenzoic acid derivative with a suitable reagent to form the pyrimidine (B1678525) ring fused to the benzene ring.
For instance, the synthesis of 2,3-dihydro-2-thioxoquinazolin-4(1H)-one derivatives can be achieved by reacting a substituted 2-aminobenzoic acid with an isothiocyanate in the presence of a base like triethylamine. nih.gov This initial product can then undergo further modifications, such as alkylation, to yield a variety of thioethers. nih.gov The general reaction scheme involves the cyclocondensation of the anthranilic acid derivative. Although the provided reference uses 2-amino-5-methylbenzoic acid, the principle can be extended to this compound, where the isobutoxy group at the 5-position would be retained in the final quinazoline product.
Modern synthetic methods for quinazolines are continually being developed, including metal-catalyzed and metal-free approaches that offer greener and more efficient routes. organic-chemistry.orgnih.gov These methods often involve the coupling of 2-aminobenzylamines or 2-aminobenzophenones with various partners to construct the quinazoline core. organic-chemistry.orgresearchgate.net
Synthesis of Pyrrolo[2,1-b]quinazolinones and Benzothiazines
The structural framework of this compound is also amenable to the synthesis of more complex fused heterocyclic systems like pyrrolo[2,1-b]quinazolinones and benzothiazines. The synthesis of these compounds often involves multi-step reaction sequences where the initial anthranilate moiety is elaborated.
While a direct synthesis of pyrrolo[2,1-b]quinazolinones from this compound is not explicitly detailed in the provided search results, the synthesis of related benzothiazine derivatives highlights the versatility of similar starting materials. For example, the reaction of 2-aminobenzothiazole (B30445) with various reagents can lead to the formation of functionalized benzothiazole (B30560) derivatives, which are precursors to more complex structures. nih.govresearchgate.net The amino group of an anthranilate can be transformed into a thiazole (B1198619) ring, which can then be further manipulated.
Precursor for Other Nitrogen-Containing Heterocycles (e.g., Diazepines)
Benzodiazepines are another important class of nitrogen-containing heterocycles with significant therapeutic applications. nih.govnih.gov The synthesis of benzodiazepines often involves the condensation of an o-phenylenediamine (B120857) derivative with a 1,3-dielectrophilic component. While this compound is an anthranilate and not a diamine, it can be chemically modified to serve as a precursor. For example, the ester group could be converted to an amide, and the nitro precursor of the amine could be reduced to set the stage for diazepine (B8756704) ring formation.
A general method for synthesizing 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones. nih.govacgpubs.org The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved from amino acids, demonstrating the utility of amino acid-derived precursors in constructing these seven-membered rings. rsc.org
Precursor for Diversified Aromatic Compounds and Complex Architectures
Beyond the synthesis of heterocycles, this compound is a valuable scaffold for creating a variety of substituted aromatic compounds, which are important for developing new chemical entities with tailored properties.
Introduction of Additional Substituents on the Benzoic Acid Scaffold
The existing functional groups on this compound direct the introduction of new substituents to specific positions on the aromatic ring. The amino group is an activating ortho-, para-director, while the methoxycarbonyl group is a meta-directing deactivator. This allows for regioselective electrophilic substitution reactions to introduce additional functional groups, thereby expanding the molecular diversity of the resulting compounds. nih.govresearchgate.net This functionalization is a key step in synthesizing complex molecular architectures and libraries of compounds for screening purposes.
Formation of Amides, Ureas, and Other Carboxylic Acid Derivatives for Structure-Activity Relationship (SAR) Studies
The amino and ester groups of this compound are readily derivatized, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery. SAR studies aim to understand how different functional groups on a molecule contribute to its biological activity.
The amino group can be acylated to form amides or reacted with isocyanates to produce ureas. nih.gov The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. These modifications allow for the systematic exploration of the chemical space around the core scaffold. The synthesis of urea (B33335) derivatives, for example, is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors that can interact with biological targets. nih.gov The formation of amides and ureas from related aminobenzothiazoles demonstrates the feasibility of these transformations. nih.govresearchgate.net
Role in Target-Oriented and Diversity-Oriented Synthesis of Complex Molecules
This compound is a strategically functionalized aromatic compound with significant potential as a building block in both target-oriented and diversity-oriented synthesis. Its unique arrangement of an amine, an ester, and an isobutoxy ether on a benzene ring offers multiple reactive sites for the construction of complex molecular architectures. While specific documented examples of its use are not widespread in readily available literature, its utility can be inferred from the extensive chemistry of analogous 2-aminobenzoate (B8764639) derivatives.
Target-Oriented Synthesis (TOS): A Scaffold for Bioactive Heterocycles
In target-oriented synthesis, the primary goal is the creation of a single, well-defined molecule, often with known or predicted biological activity. The structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems that form the core of many pharmaceuticals.
The vicinal arrangement of the amino and methyl ester groups is particularly suited for the construction of fused heterocyclic rings. For instance, reactions with appropriate reagents can lead to the formation of quinazolinones, a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The general synthetic approach would involve the reaction of the aminobenzoate with a carboxylic acid or its derivative, followed by cyclization. The isobutoxy group at the 5-position would remain as a key substituent on the resulting quinazolinone ring, potentially influencing its pharmacological profile.
Similarly, this intermediate is a viable starting material for the synthesis of benzodiazepines, another important class of psychoactive drugs. Condensation of the diamine derived from the reduction of the nitro group in a related precursor, followed by cyclization, is a common strategy. The isobutoxy substituent could modulate the lipophilicity and metabolic stability of the final benzodiazepine (B76468) product.
The table below illustrates potential target heterocyclic scaffolds that could be synthesized from this compound, based on known syntheses from analogous starting materials.
| Target Heterocycle | General Synthetic Precursors from Analogous Compounds | Potential Biological Activity |
| Quinazolinones | 2-Aminobenzamides and aldehydes/ketones | Anticancer, Anti-inflammatory |
| Benzodiazepines | o-Phenylenediamines and ketones | Anxiolytic, Sedative |
| Benzothiazines | 2-Aminobenzoates | Antimicrobial |
Diversity-Oriented Synthesis (DOS): Generating Molecular Libraries
Diversity-oriented synthesis aims to produce a wide array of structurally diverse molecules from a common starting material, which can then be screened for biological activity. The multiple reactive sites of this compound make it an excellent scaffold for DOS.
The amino group can be readily acylated, alkylated, or used in cyclization reactions. The ester can be hydrolyzed, amidated, or reduced. The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups. The isobutoxy group is generally stable but can be cleaved under harsh conditions if desired.
This multi-functional nature allows for the systematic introduction of diversity at several points of the molecule. For example, a library of amides could be generated by reacting the amino group with a variety of carboxylic acids. Subsequently, the ester group could be converted to a range of other functional groups, leading to a large and diverse collection of compounds. This approach is highly valuable in the search for new drug candidates and chemical probes to study biological processes.
The following table outlines the potential for generating molecular diversity using this compound as a starting scaffold.
| Reactive Site | Potential Transformations | Source of Diversity |
| Amino Group (-NH2) | Acylation, Sulfonylation, Alkylation, Diazotization | Varied acyl chlorides, sulfonyl chlorides, alkyl halides |
| Ester Group (-COOCH3) | Hydrolysis, Amidation, Reduction, Transesterification | Varied amines, reducing agents, alcohols |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, nitro groups, etc. (regiochemistry directed by existing groups) |
Computational Chemistry and Theoretical Modeling of Methyl 2 Amino 5 Isobutoxybenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like methyl 2-amino-5-isobutoxybenzoate, DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and calculate key electronic properties.
The primary outputs of such a study would be the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These indices help in quantifying the chemical behavior of the molecule. Based on studies of similar aromatic esters, the following properties would be of key interest:
| Reactivity Index | Formula | Predicted Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger value indicates greater stability. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic nature of the molecule. |
This table presents predicted reactivity indices based on the application of DFT to analogous molecules. Actual values would require specific calculations for this compound.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. MEP maps are color-coded, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potentials.
For this compound, an MEP map would likely reveal the following features:
Negative Potential (Red/Yellow): The oxygen atoms of the ester and ether functionalities, as well as the nitrogen atom of the amine group, would be the most electronegative regions. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Positive Potential (Blue): The hydrogen atoms of the amino group and the aromatic ring would exhibit a positive potential, making them potential sites for nucleophilic attack and hydrogen bond donation.
The MEP map provides a visual representation of how the molecule would interact with other molecules, including solvents, reagents, or biological receptors.
Conformational Analysis and Molecular Dynamics Simulations of Isobutoxy Rotation and Molecular Flexibility
The isobutoxy group of this compound is flexible and can rotate around the C-O bond, leading to different conformations of the molecule. Conformational analysis is essential to identify the most stable (lowest energy) conformation and to understand the energy barriers between different rotational isomers.
A key structural feature in related 2-aminobenzoates is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the ester group. This interaction forms a stable six-membered ring, which significantly influences the planarity and conformational preference of the molecule. It is highly probable that this intramolecular hydrogen bond would also be a dominant feature in the preferred conformation of this compound.
| Structural Parameter | Predicted Value/Observation | Basis of Prediction |
| Intramolecular Hydrogen Bond | N-H···O=C | Observed in crystal structures of methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate. |
| Dihedral Angle (Aromatic Ring to Ester) | Close to planar | The intramolecular hydrogen bond restricts the rotation of the ester group relative to the ring. |
| Isobutoxy Group Conformation | Multiple low-energy conformers | Due to rotation around the C-O and C-C single bonds. |
This table contains predicted structural features based on the analysis of analogous compounds.
Theoretical Studies of Reaction Pathways and Transition States
Theoretical calculations can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the structures of transition states, and the activation energies required for the reaction to proceed.
For example, reactions involving the amino group, such as acylation or diazotization, could be modeled. DFT calculations would be used to determine the geometries and energies of the reactants, products, intermediates, and transition states along the reaction coordinate.
The presence of the electron-donating amino and isobutoxy groups would activate the aromatic ring towards electrophilic substitution. Theoretical studies could predict the regioselectivity of such reactions, determining whether an incoming electrophile would preferentially add to the ortho or para positions relative to the activating groups. The steric bulk of the isobutoxy group would also play a significant role in directing the outcome of these reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-amino-5-isobutoxybenzoate, and how can purity be optimized?
- Methodology :
- Esterification : Start with 5-isobutoxy-2-nitrobenzoic acid. React with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester, followed by nitro-group reduction using catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) and melting point analysis .
- Key Considerations : Monitor reaction progress with TLC (Rf tracking) and optimize reaction time/temperature to minimize by-products like de-esterified derivatives.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks for the amino (δ 5.2–5.8 ppm), isobutoxy (δ 1.0–1.2 ppm for CH₃), and ester carbonyl (δ 165–170 ppm) groups .
- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isobutoxy group).
Q. How stable is this compound under varying storage conditions?
- Stability Protocol :
- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolyzed carboxylic acid) .
- Light Sensitivity : Store in amber vials under inert gas (N₂) to prevent photooxidation of the amino group.
- Recommendations : Use desiccants for long-term storage and avoid aqueous solutions at neutral/basic pH to prevent ester hydrolysis.
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with biological receptors (e.g., serotonin or dopamine receptors)?
- Experimental Design :
- In Vitro Binding Assays : Use radioligand displacement (³H-labeled antagonists) on transfected HEK293 cells expressing human 5-HT₃ or D₂ receptors. Calculate IC₅₀ values via nonlinear regression .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and affinity. Validate with mutagenesis studies targeting receptor active sites .
- Data Interpretation : Compare binding kinetics (Kd, Bmax) with known antagonists to assess selectivity.
Q. How should conflicting data on the compound’s bioactivity be resolved?
- Conflict Analysis Framework :
- Source Evaluation : Cross-check experimental conditions (e.g., solvent polarity, cell line variability). For example, discrepancies in IC₅₀ values may arise from differences in assay buffer pH .
- Statistical Validation : Apply ANOVA to compare replicate datasets and identify outliers. Use Bland-Altman plots for method comparison (e.g., fluorometric vs. radiometric assays).
- Case Study : If one study reports potent 5-HT₃ antagonism while another shows no activity, verify receptor subtype specificity or compound degradation during testing.
Q. What strategies optimize the synthetic route for scalability while maintaining enantiomeric purity?
- Process Chemistry Considerations :
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric amination to reduce racemization .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction intermediates.
Q. What analytical challenges arise in detecting low-concentration metabolites of this compound in biological matrices?
- Advanced Detection Strategies :
- LC-MS/MS : Use a Q-TOF mass spectrometer with MRM (multiple reaction monitoring) for trace-level quantification. Optimize ionization (ESI+ for protonated parent ion).
- Sample Preparation : Employ hybrid SPE (solid-phase extraction) with mixed-mode sorbents to isolate metabolites from plasma proteins .
Q. How can researchers evaluate the compound’s role in catalytic mechanisms (e.g., as a ligand in organometallic reactions)?
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
